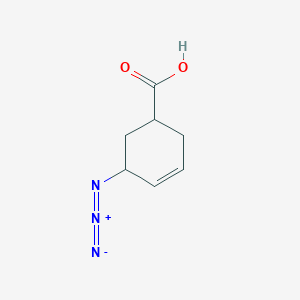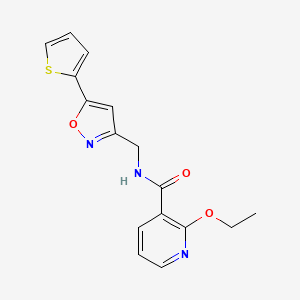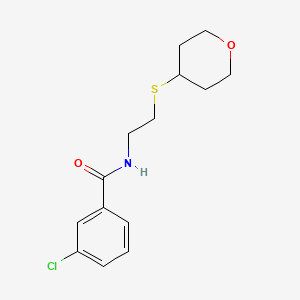![molecular formula C18H21N3O4S B3013029 [2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide CAS No. 919052-81-6](/img/structure/B3013029.png)
[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperidylsulfonyl group would introduce a five-membered ring into the structure, and the phenyl and pyridyl groups would introduce aromaticity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxamide group could potentially allow for hydrogen bonding, influencing the compound’s solubility and boiling point .Scientific Research Applications
- MEHPPV is a conjugated polymer with semiconducting properties. Researchers have explored its use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs). Its tunable emission properties and high charge mobility make it promising for optoelectronic applications .
- MEHPPV can be patterned into two-color films using a single precursor. By incorporating different eliminable groups, one sensitive to acid and the other labile even without acid, researchers have achieved dual-color patterns. These structures find potential use in displays and sensors .
- PDMPO (2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole), a derivative of MEHPPV, exhibits silica-specific fluorescence. It is employed in biology to understand biosilicification processes, especially in organisms that produce silica-based structures .
- PDMPO has been used to study silicon (Si) behavior and bioavailability in soil and plants. Its Si-specific fluorescence allows researchers to track Si uptake and distribution. Understanding Si dynamics is crucial for sustainable agriculture and environmental management .
- MEHPPV nanoparticles have been investigated as drug carriers. Their biocompatibility, tunable properties, and ability to encapsulate hydrophobic drugs make them attractive candidates for targeted drug delivery .
- MEHPPV-based photosensitizers have been explored for PDT. Upon light activation, they generate reactive oxygen species, which can selectively destroy cancer cells. Their potential lies in cancer treatment and antimicrobial applications .
Optoelectronic Devices
Two-Color Patterning
Biosilicification Studies
Si Behavior in Soil and Plants
Drug Delivery Systems
Photodynamic Therapy (PDT)
Mechanism of Action
Target of Action
For instance, some compounds with a pyridyl moiety have been used in Suzuki–Miyaura coupling reactions
Mode of Action
It’s worth noting that compounds with similar structures have been involved in reactions such as suzuki–miyaura coupling . This reaction involves the formation of a carbon-carbon bond between two different organic groups, one being an organoboron compound and the other a halide or pseudohalide . The exact interaction of this compound with its targets would depend on the nature of these targets.
Biochemical Pathways
Compounds involved in suzuki–miyaura coupling reactions, like this one, could potentially affect pathways involving carbon-carbon bond formation .
Pharmacokinetics
The optimization of adme properties is a critical aspect of drug discovery and development, influencing the drug’s bioavailability and overall success .
Result of Action
Compounds with similar structures have been known to exhibit unique fluorescence properties in the presence of silica
Action Environment
The action, efficacy, and stability of [2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide can be influenced by various environmental factors. For instance, the fluorescence of similar compounds has been found to be sensitive to complexable metals and natural organic matter . Additionally, the success of reactions like Suzuki–Miyaura coupling, which this compound might be involved in, can be influenced by reaction conditions .
Safety and Hazards
Without specific safety data on this compound, it’s difficult to provide detailed information on its potential hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
properties
IUPAC Name |
2-methoxy-5-piperidin-1-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-16-9-8-14(26(23,24)21-11-5-2-6-12-21)13-15(16)18(22)20-17-7-3-4-10-19-17/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASMXXYTQZHAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)

![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)



![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)
![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)



![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3012965.png)
![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012966.png)
